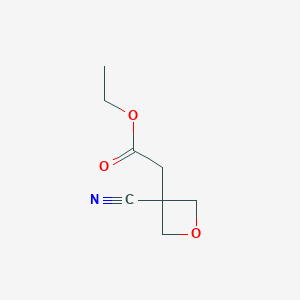
Ethyl 2-(3-cyanooxetan-3-yl)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 2-(3-cyanooxetan-3-yl)acetate involves a reaction of oxetan-3-ylidene-acetic acid ethyl ester with sodium cyanide (NaCN) in 20% aqueous ethanol. The reaction mixture is heated at reflux temperature for 6-12 hours. The reaction mixture is then diluted with dichloromethane (CH2Cl2) and washed with water. The organic layer is dried over sodium sulfate (Na2SO4). The removal of the solvent provides the desired product .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-cyanooxetan-3-yl)acetate is represented by the formula C8H11NO3. It consists of an ethyl group (C2H5) attached to an acetate group (CH3COO) which is further attached to a 3-cyanooxetane group (C3H5NO).Physical And Chemical Properties Analysis
Ethyl 2-(3-cyanooxetan-3-yl)acetate is a colorless to yellow liquid . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemical structures. For instance, its application in generating compounds like ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, which undergoes decomposition to yield different derivatives, demonstrates its utility in chemical transformations (Carrington et al., 1972).
- It also plays a role in the synthesis of complex compounds, such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, which has been studied for its crystal structure, providing insights into molecular stacking and intermolecular interactions (Boukhedena et al., 2018).
Biological and Pharmacological Research
- Ethyl 2-(3-cyanooxetan-3-yl)acetate derivatives have been explored for their biological activities. For example, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been synthesized and assessed for their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, highlighting its potential in therapeutic applications (Gurevich et al., 2020).
Material Science and Corrosion Inhibition
- In material science, derivatives of ethyl 2-(3-cyanooxetan-3-yl)acetate have been studied for their effectiveness as corrosion inhibitors. This is exemplified by the theoretical study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, to evaluate their efficiency in protecting metals like copper in corrosive environments (Zarrouk et al., 2014).
Development of Novel Antifungal Agents
- Research in the field of antifungal agents has also incorporated ethyl 2-(3-cyanooxetan-3-yl)acetate derivatives. Studies have been conducted on synthesizing new compounds, such as ethyl-1H-benzotriazol-1-acetate derivatives, which exhibited notable antifungal activities, indicating its significance in the development of new antifungal treatments (Toraskar et al., 2009).
Contributions to Organic Chemistry
- The compound's versatility is further highlighted in organic chemistry, where it is used in the synthesis of various organic compounds. This includes its role in the formation of molecules like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, showcasing its utility in creating diverse organic structures (Dawadi & Lugtenburg, 2011).
Safety And Hazards
Ethyl 2-(3-cyanooxetan-3-yl)acetate is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
IUPAC Name |
ethyl 2-(3-cyanooxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNYAGSGTWDAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyanooxetan-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



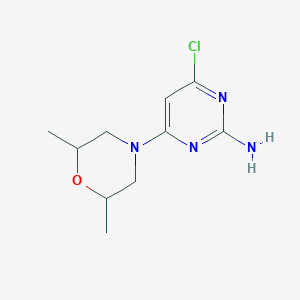
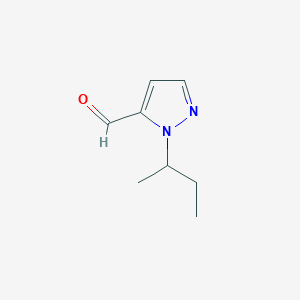

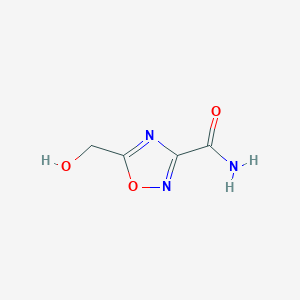
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)




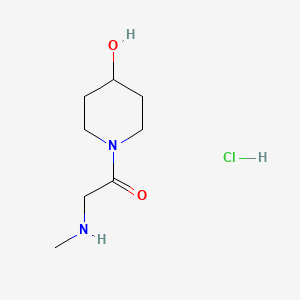

![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)